Einecs 281-822-9

Description

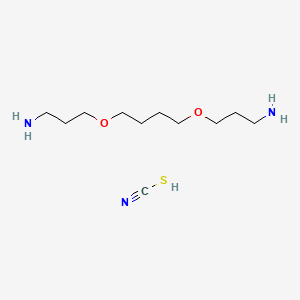

Structure

3D Structure of Parent

Properties

CAS No. |

84030-48-8 |

|---|---|

Molecular Formula |

C11H25N3O2S |

Molecular Weight |

263.40 g/mol |

IUPAC Name |

3-[4-(3-aminopropoxy)butoxy]propan-1-amine;thiocyanic acid |

InChI |

InChI=1S/C10H24N2O2.CHNS/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;2-1-3/h1-12H2;3H |

InChI Key |

KHOMDVUEWSFKCG-UHFFFAOYSA-N |

Canonical SMILES |

C(CCOCCCN)COCCCN.C(#N)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Einecs 281 822 9

Recent Advances in the Directed Synthesis of EINECS 281-822-9 and its Structural Analogues

The synthesis of Tricyclodecyl methacrylate (B99206) (TCDMA) and its analogues, which possess bulky alicyclic groups, is crucial for producing polymers with enhanced thermal and mechanical properties. The primary synthetic route involves the esterification or transesterification of the corresponding bulky alcohol.

The precursor alcohol, tricyclodecanol, is typically prepared from tricyclodecanone. A common method involves the reaction of tricyclodecan-8-one with an alkyl Grignard reagent (e.g., ethyl magnesium bromide) or an alkyl lithium reagent to yield the tertiary alcohol, 8-alkyl-8-tricyclodecanol google.com. Subsequent reaction of this alcohol with methacryloyl chloride, often in an in-situ process, produces the final TCDMA monomer in high yield google.com.

Recent research has focused on creating a variety of structural analogues to TCDMA to fine-tune polymer properties. These analogues often substitute the tricyclodecane group with other bulky, alicyclic structures like adamantane (B196018) or isobornyl groups. For example, adamantyl methacrylate (ADMA), a well-studied analogue, is synthesized from adamantane-containing precursors researchgate.netkci.go.kr. The synthesis of 4-(1-adamantyl)phenyl methacrylate monomers has been achieved through the Friedel–Crafts alkylation of phenols with 1-bromoadamantane, followed by esterification researchgate.net. These syntheses allow for the creation of a family of petroleum-based tricycloalkyl-containing methacrylate polymers, including poly(tricyclodecyl methacrylate) (PTCDMA) and poly(1-adamantyl methacrylate) (PADMA), as well as their copolymers kci.go.krresearchgate.net. The availability of numerous methacrylate ester monomers allows for the creation of vast libraries of unique polymers with tailored properties nih.gov.

Table 1: Comparison of TCDMA and its Structural Analogues

| Compound Name | Abbreviation | Alicyclic Structure | Key Properties Imparted to Polymers |

| Tricyclodecyl methacrylate | TCDMA | Tricyclodecane | High thermal stability, high transparency, low water absorption kci.go.krresearchgate.net |

| Adamantyl methacrylate | ADMA | Adamantane | Enhanced thermal stability, improved mechanical properties researchgate.netresearchgate.net |

| Isobornyl methacrylate | IBOMA | Bornane (Isobornyl) | Increased glass transition temperature (Tg), weather resistance |

| Cyclohexyl methacrylate | CHMA | Cyclohexane | Improved hardness and adhesion |

Exploration of Novel Reaction Pathways and Catalytic Systems for this compound Formation

The formation of TCDMA and related methacrylate esters is heavily reliant on catalysis. While traditional synthesis employs strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) e-bookshelf.de, research has moved towards developing more efficient, selective, and reusable catalytic systems.

Novel catalytic systems explored for methacrylate synthesis include:

Organometallic Catalysts: Homogeneous palladium cationic catalysts have proven highly efficient for the methoxycarbonylation of propyne (B1212725) to produce methyl methacrylate (MMA), a foundational monomer. These systems, which combine a palladium(II) species with a 2-pyridylphosphine ligand and a proton source, achieve turnover numbers exceeding 40,000 mol/(mol Pd·h) under mild conditions researchgate.net. Rhodium-halogen catalyst systems also show a high degree of specificity for carbonylation reactions to produce carboxylic acids and esters google.com.

Solid Acid Catalysts: Heterogeneous catalysts are a focus of green chemistry as they are often non-toxic, reusable, and simplify product purification. Maghnite-H+, a proton-exchanged montmorillonite (B579905) clay, has been effectively used as a green catalyst for the cationic polymerization of monomers like styrene (B11656) oxide in the presence of methacrylic anhydride (B1165640) to create telechelic polymers lew.ro. Zeolites and other solid acids are also being explored to replace corrosive liquid acids like HF and H₂SO₄ kharagpurcollege.ac.in.

Organotin Catalysts: A range of inorganic tin and organotin compounds, such as stannous octoate and dibutyltin (B87310) dilaurate, are widely employed as catalysts for esterification and transesterification reactions in the synthesis of polyesters reaxis.com.

Metal-Free Organocatalysts: In an effort to avoid potentially toxic metals, metal-free catalysts have been developed. For instance, tetramethylammonium (B1211777) methyl carbonate has been shown to be an efficient catalyst for the transesterification of MMA with various alcohols rsc.org.

Bifunctional Catalysts: For the condensation of propionic acid with formaldehyde (B43269) to form methacrylic acid (a precursor to MMA), acid-base bifunctional catalysts have been investigated. Niobium and Tantalum supported on silica (B1680970) (e.g., 20% Nb/SiO₂) have been identified as highly active and stable catalysts for this transformation researchgate.net.

Table 2: Overview of Catalytic Systems for Methacrylate Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Advantages |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Esterification | Low cost, readily available e-bookshelf.de |

| Organometallic | Palladium-diphosphine complex | Carbonylation | High activity and selectivity, mild conditions researchgate.net |

| Solid Acid | Maghnite-H+ (Montmorillonite Clay) | Cationic Polymerization/Functionalization | Reusable, non-toxic, "green" catalyst lew.ro |

| Organotin | Dibutyltin Dilaurate | Esterification | High efficiency for polyester (B1180765) synthesis reaxis.com |

| Metal-Free | Tetramethylammonium methyl carbonate | Transesterification | Avoids metal contamination, chemoselective rsc.org |

| Bifunctional | Niobium on Silica (Nb/SiO₂) | Condensation | High activity and stability researchgate.net |

Chemo- and Regioselective Functionalization Strategies for this compound

The primary chemical transformation and functionalization of TCDMA is its polymerization. The methacrylate group provides a reactive site for free-radical polymerization, allowing TCDMA to be incorporated into polymer chains as a homopolymer or copolymerized with other monomers like methyl methacrylate (MMA) researchgate.netresearchgate.net.

The bulky, saturated tricyclodecane moiety is largely inert, a property that is highly desirable as it imparts significant thermal stability and chemical resistance to the resulting polymer google.comkci.go.kr. This resistance to chemical attack means that functionalization strategies typically target the methacrylate portion of the molecule or occur during the polymerization process itself.

Polymerization: Free-radical polymerization is the most common method used for TCDMA researchgate.netresearchgate.net. This process allows for the creation of copolymers where the properties can be tuned by adjusting the ratio of TCDMA to other monomers, such as MMA or adamantyl methacrylate (ADMA) researchgate.net.

Controlled Polymerization: To achieve greater control over polymer architecture, living radical polymerization (LRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) are employed for methacrylate monomers nih.govmdpi.com. These methods allow for the synthesis of well-defined block copolymers with narrow molecular weight distributions nih.govacs.org. For example, PDMAEMA has been used as a macroinitiator for the ATRP of MMA to create block copolymers rsc.org.

Ester Group Hydrolysis: While not a synthetic functionalization strategy, the susceptibility of the ester bond to hydrolysis is a critical chemical property, particularly in applications like dental resins. The hydrolysis can lead to the degradation of the polymer matrix researchgate.net. The bulky tricyclodecyl group can sterically hinder this hydrolysis, contributing to the durability of TCDMA-containing polymers.

The inherent stability of the tricyclodecane group makes direct, selective functionalization challenging and generally undesirable, as its inertness is a primary benefit. Therefore, the concept of "functionalization" for TCDMA is predominantly centered on the controlled synthesis of polymers.

Mechanistic Elucidation of Synthetic Transformations Involving this compound

Understanding the reaction mechanisms is fundamental to optimizing the synthesis and polymerization of TCDMA.

Mechanism of Synthesis (Acid-Catalyzed Esterification): The synthesis of TCDMA from tricyclodecanol and methacrylic acid under acid catalysis follows a well-established mechanism. The reaction involves the initial protonation of the carbonyl oxygen of the methacrylic acid by the acid catalyst (e.g., H⁺ from H₂SO₄). This protonation activates the carbonyl carbon, making it more electrophilic. The alcohol (tricyclodecanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the final ester product, TCDMA, with regeneration of the acid catalyst nptel.ac.in.

Mechanism of Polymerization (Free-Radical Polymerization): The most significant transformation involving TCDMA is its polymerization. The mechanism for the free-radical polymerization of methacrylate monomers proceeds in three main stages mdpi.comnih.gov:

Initiation: A radical initiator (e.g., AIBN or BPO) thermally decomposes to generate primary free radicals. These radicals then react with a TCDMA monomer molecule, adding to the double bond to create a monomer radical.

Propagation: The newly formed monomer radical attacks another TCDMA monomer, adding to its double bond and extending the polymer chain while regenerating the radical at the new chain end. This step repeats, rapidly increasing the molecular weight of the polymer.

Termination: The growth of the polymer chain is halted when two growing radical chains react with each other. This can occur through combination (forming a single long chain) or disproportionation (one chain abstracts a hydrogen from the other, resulting in two terminated chains) rsc.org.

Mechanism of Controlled Polymerization: In controlled/"living" radical polymerization techniques like ATRP and RAFT, the termination step is minimized. In ATRP, a transition metal complex (e.g., copper) reversibly activates and deactivates the growing polymer chain, maintaining a low concentration of active radicals at any given time. In RAFT, a chain transfer agent is used to mediate the polymerization, allowing for the chains to grow at a similar rate, resulting in polymers with controlled molecular weights and low dispersity acs.orgunibo.it.

Sustainable Synthetic Approaches for this compound: Green Chemistry Perspectives

In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally benign methods for the synthesis of specialty monomers like TCDMA. Key areas of focus include the use of safer catalysts and solvents, and improving energy efficiency.

Green Catalysts: A significant advancement is the replacement of corrosive and hazardous liquid acid catalysts with solid, reusable alternatives. Brønsted acidic ionic liquids have been explored as efficient and recyclable catalyst systems for esterification, as they can combine the roles of catalyst and solvent and are easily separated from the product researchinschools.org. The use of natural acids, such as citric acid from lemon juice, has also been demonstrated for simple reactions like Schiff base formation, highlighting a trend toward non-toxic, biological catalysts scholarsresearchlibrary.com. For methacrylate transesterification, bulky magnesium(II) and sodium(I) complexes have been developed as highly effective and chemoselective catalysts that operate under mild conditions without toxic metal species, representing a practical and sustainable option rsc.org.

Alternative Solvents and Conditions: The use of supercritical fluids, particularly supercritical CO₂ (sc-CO₂), is a promising green alternative to volatile organic compounds (VOCs) as reaction solvents kharagpurcollege.ac.in. For polymerization, conducting the reaction in water is a major goal. A "vesicular catalysis" method has been reported for the stereoregular polymerization of MMA in water at ambient temperature by using the confined hydrophobic layers of polymer vesicles as nanoreactors chinesechemsoc.org.

Process Intensification: Microwave irradiation can significantly accelerate acid-catalyzed esterification reactions, reducing reaction times from hours to minutes and thereby lowering energy consumption e-bookshelf.de. Similarly, ultrasound has been shown to promote esterification at room temperature, avoiding the need for high-temperature refluxing e-bookshelf.de.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Methacrylates

| Feature | Conventional Approach | Green Chemistry Approach |

| Catalyst | Strong mineral acids (H₂SO₄, HCl) | Reusable solid acids, ionic liquids, organocatalysts, enzymes kharagpurcollege.ac.inrsc.orgresearchinschools.org |

| Solvent | Volatile organic compounds (VOCs) | Supercritical CO₂, water, bio-based solvents, or solvent-free conditions kharagpurcollege.ac.inchinesechemsoc.org |

| Energy | High-temperature reflux over long periods | Microwave or ultrasound-assisted synthesis, catalysis at ambient temperature e-bookshelf.de |

| Atom Economy | May involve stoichiometric reagents | Catalytic reactions with high atom economy, minimizing waste kharagpurcollege.ac.in |

| Feedstock | Petroleum-based | Exploration of bio-based feedstocks |

Fundamental Mechanistic Studies and Reactivity Profiling of Einecs 281 822 9

Quantum Chemical Investigations of EINECS 281-822-9 Reactivity

Quantum chemical studies, including those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of Fenretinide. researchgate.net These computational methods allow for the calculation of various molecular properties that govern how the molecule interacts and reacts.

Molecular modeling studies have explored the binding affinity of Fenretinide to various biological targets. For instance, investigations have shown high-affinity binding of Fenretinide at the ATP-binding sites of several kinases, including JNK isoforms, FAK, c-Src, and c-Abl. nih.gov These studies suggest that Fenretinide can act as a competitive inhibitor for ATP binding. nih.gov The affinity of Fenretinide for the JNK2 and JNK3 isoforms was found to be significantly higher than that of ATP itself. nih.gov

Quantum chemical investigations have also been applied to study related retinoid structures and their derivatives, providing insights into their spectroscopic properties and vibrational analysis. researchgate.net Such fundamental studies contribute to a deeper understanding of the intrinsic properties of the retinoid class of molecules, to which Fenretinide belongs.

Reaction Kinetics and Thermodynamics of this compound in Model Systems

The study of reaction kinetics and thermodynamics provides crucial information about the rates and feasibility of chemical processes involving Fenretinide. Thermodynamics is concerned with the energy changes and equilibrium position of a reaction, while kinetics focuses on the reaction pathway and rate. libretexts.org

Fenretinide's primary mechanism of action involves the induction of apoptosis (programmed cell death) in various cell types. nih.gov This process is often initiated by the generation of reactive oxygen species (ROS) and an imbalance in the ceramide/dihydroceramide ratio. nih.govnih.gov The kinetics of these cellular responses are concentration- and time-dependent. science.gov For example, in studies with human prostate carcinoma cells, Fenretinide showed a dose-dependent decrease in cell number, with varying sensitivities across different cell lines. science.gov

The stability and degradation kinetics of Fenretinide are also important considerations. For instance, its low aqueous solubility can be improved through complexation, which in turn affects its bioavailability and reaction kinetics in biological systems. nih.gov

Intermolecular Interactions and Complexation Behavior of this compound

Fenretinide's interactions with other molecules and its ability to form complexes are key to its biological activity and formulation. Its hydrophobic nature presents challenges for aqueous solubility, which has led to significant research into its complexation behavior. nih.govmdpi.com

A notable example is the complexation of Fenretinide with cyclodextrins, such as 2-hydroxypropyl-beta-cyclodextrin. mdpi.comresearchgate.net This interaction significantly increases the aqueous solubility of Fenretinide. mdpi.com The formation of this complex has been confirmed by techniques like nuclear magnetic resonance (NMR), which show chemical shift changes for the protons of the complexed Fenretinide. researchgate.net

Fenretinide also interacts with proteins. It binds within the cavity of serum retinol (B82714) binding protein (RBP4) in a manner similar to retinol. researchgate.net However, this binding induces a conformational change in RBP4 that is unfavorable for its complexation with transthyretin (TTR). The 4-hydroxyphenylamide group of Fenretinide is thought to sterically hinder the RBP4-TTR interaction. researchgate.net

Furthermore, amphiphilic dextrins have been developed as complexing agents for Fenretinide. These dextrins form nano-aggregates in water with hydrophobic inner cores that can encapsulate hydrophobic drugs like Fenretinide, leading to improved solubility and sustained drug release. nih.gov

Interactive Data Table: Improvement of Fenretinide Aqueous Solubility via Complexation

| Complexing Agent | Initial Solubility (mg/mL) | Solubility after Complexation (mg/mL) | Fold Increase |

| 2-hydroxypropyl-beta-cyclodextrin | 0.017 | 2.41 | ~142 |

| Phosphatidylcholine-glyceryltributyrate nanomicelles | Not specified | 3.88 | Not applicable |

| Amphiphilic Dextrins | Low | Significantly Increased | Not specified |

Note: Data extracted from sources discussing various formulation strategies. nih.govmdpi.com

Photochemical and Radiolytic Transformations of this compound

Fenretinide, as a retinoid with a system of conjugated double bonds, is susceptible to photochemical transformations upon exposure to light. wikipedia.orgresearchgate.net Light absorption can trigger isomerization of the polyene chain, a process fundamental to the chemistry of the visual cycle involving related retinoids like retinal. researchgate.net

While specific studies detailing the comprehensive photochemical degradation pathway of Fenretinide were not prevalent in the search results, the general photochemistry of retinoids suggests that UV irradiation could lead to cis-trans isomerization and potentially other structural changes. researchgate.net

Radiolytic studies, which involve the use of ionizing radiation, have also been performed on related compounds. Pulse radiolysis has been used to study the oxidation of β-carotene, a precursor to vitamin A, by halogenated alkylperoxyl radicals. epa.gov Although direct radiolytic studies on Fenretinide were not found, it is known that gamma irradiation can enhance the biodegradability of certain organic compounds. science.gov The metabolic reactions of Fenretinide in mammals can involve oxygenation at the C4 position of the β-ionone ring, a transformation that can be influenced by oxidative processes. nih.govencyclopedia.pub

Computational Chemistry Applications in Predicting this compound Behavior

Computational chemistry provides powerful tools to simulate and predict the behavior of molecules like Fenretinide, complementing experimental research. schrodinger.comopenaccessjournals.com These methods can reduce the time and resources spent on experimental work. schrodinger.com

Applications for Fenretinide include:

Molecular Modeling: As mentioned earlier, molecular modeling has been crucial in understanding how Fenretinide binds to biological targets like kinases and retinol-binding proteins. nih.govresearchgate.net These models help visualize and quantify the interactions at the atomic level.

Drug Design and Discovery: Computational methods are widely used in drug discovery to predict the interactions between a drug and its target, helping to identify and optimize potential therapeutic agents. openaccessjournals.com For Fenretinide, computational approaches can help in designing derivatives with improved properties. researchgate.net

Predicting Molecular Properties: Computational chemistry can predict various properties, including electronic structure, reactivity, and spectroscopic characteristics, which are fundamental to understanding the molecule's behavior. openaccessjournals.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of Fenretinide over time, providing insights into processes like its interaction with cell membranes or its conformational changes upon binding to a receptor. openaccessjournals.com

The integration of computational chemistry with experimental data offers a synergistic approach to comprehensively profile the behavior of Fenretinide, from its fundamental reactivity to its complex biological interactions. mdpi.com

Environmental Fate, Transport, and Degradation Research of Einecs 281 822 9

Abiotic Degradation Pathways of Fludioxonil in Environmental Compartments

Abiotic processes, including hydrolysis, photolysis, and chemical oxidation/reduction, are significant in determining the environmental persistence of Fludioxonil.

Fludioxonil is characterized by its high stability against hydrolysis. Studies have shown that it does not undergo significant hydrolytic degradation under typical environmental pH conditions (pH 5, 7, and 9). chemicalbook.inregulations.gov Even under simulated industrial processing conditions, such as pasteurization, boiling, and sterilization at elevated temperatures (90°C to 120°C) and varying pH (4 to 6), Fludioxonil remained stable with 96.2% to 106.3% of the parent compound recovered. fao.org This stability is attributed to the absence of functional groups that are susceptible to hydrolysis under these conditions. nih.gov

Hydrolysis Stability of Fludioxonil

| pH Level | Temperature | Duration | Degradation |

|---|---|---|---|

| 5, 7, 9 | Ambient | - | Stable regulations.gov |

| 4 | 90°C | 20 min | Not Significant fao.org |

| 5 | 100°C | 60 min | Not Significant fao.org |

| 6 | 120°C | 20 min | Not Significant fao.org |

Photodegradation, or photolysis, is a primary pathway for the breakdown of Fludioxonil in the environment, particularly in aquatic systems and on soil surfaces. regulations.govapvma.gov.au The process can occur through direct and indirect mechanisms.

Direct photolysis involves the absorption of light by the Fludioxonil molecule, leading to its excitation and subsequent transformation. mdpi.com This process is proposed to initiate through the formation of a radical cation from a singlet excited state. mdpi.com

Indirect photolysis involves reactions with photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). acs.orgnih.gov The pyrrole (B145914) moiety of Fludioxonil is a key site for these reactions. acs.org Studies have shown that reactions with singlet oxygen are particularly significant, with a predicted half-life of less than 2 days in sunlit surface waters, suggesting that Fludioxonil will not be persistent in such aquatic environments. acs.org The rate constants for the reaction of Fludioxonil with hydroxyl radicals and singlet oxygen have been calculated as 1.23 × 10¹⁰ M⁻¹ s⁻¹ and 3.69 × 10⁷ M⁻¹ s⁻¹, respectively. nih.gov

The half-life for Fludioxonil due to aqueous photolysis has been measured at between 1 and 8.7 days under optimal, near-surface conditions. regulations.gov On soil surfaces, photolysis is also a significant route of dissipation, with measured half-lives of 1.6 and 9.7 days. regulations.gov

Photodegradation Half-Life of Fludioxonil

| Environmental Compartment | Condition | Half-Life (days) | Reference(s) |

|---|---|---|---|

| Aqueous Media | Near-surface, optimal light | 1 - 8.7 | regulations.gov |

| Aqueous Media | pH 7, Xenon arc lamp | ~10 | chemicalbook.in |

| Soil | Near-surface, optimal light | 1.6 - 9.7 | regulations.gov |

In animal metabolism, the primary transformation of Fludioxonil involves the oxidation of the pyrrole ring. apvma.gov.auwho.int This leads to the formation of oxo-pyrrole metabolites. who.int A minor pathway includes the hydroxylation of the phenyl ring. who.int In plants, identified metabolites also suggest that Fludioxonil undergoes successive oxidation at the pyrrole ring. apvma.gov.au

While microbial processes are the main drivers of biotic degradation, chemical oxidation can contribute to the transformation of Fludioxonil, especially through indirect photolysis involving reactive oxygen species as described above. Fludioxonil is generally stable to biotic metabolism in anaerobic soil and in both aerobic and anaerobic aquatic environments, with laboratory half-lives in aerobic aquatic systems ranging from 473 to 718 days. regulations.gov

Biotic Transformation and Biodegradation Studies of Fludioxonil

The microbial breakdown of Fludioxonil is a slower process compared to photolysis, especially in the absence of light.

In laboratory studies conducted in the dark, Fludioxonil is moderately persistent to persistent in soil, with half-lives ranging from 143 to 365 days. regulations.gov However, microbial consortia enriched from estuarine sediment and agricultural soil have demonstrated the ability to completely degrade and defluorinate the fungicide. nih.gov The biodegradation kinetics in these studies followed a first-order model, with the capability of degrading up to 10 mg/L of Fludioxonil within a maximum of 21 days. nih.govresearchgate.net

The degradation pathway initiated by microbes involves successive hydroxylation and carbonylation of the pyrrole moiety, followed by the disruption of the oxidized cyanopyrrole ring. researchgate.net Defluorination has been identified as a biologically mediated step, though it appears to be a secondary rather than a primary catabolic step, as the removal of the parent fungicide is faster than the release of fluoride (B91410) ions. nih.gov

Several bacterial genera have been identified as having the potential to degrade Fludioxonil, including Pseudomonas, Ochrobactrum, and Comamonas. nih.govresearchgate.net In some bioreactor systems, bacterial communities dominated by Empedobacter, Sphingopyxis, and Rhodopseudomonas have shown high removal efficiency for Fludioxonil. researchgate.net

Microbial Degradation of Fludioxonil

| System | Degrading Microorganisms (Genera) | Degradation Efficiency | Reference(s) |

|---|---|---|---|

| Enriched Microbial Consortia | Pseudomonas, Ochrobactrum, Comamonas | Complete removal of 10 mg/L in up to 21 days | nih.govresearchgate.net |

| Immobilized Cell Bioreactor | Empedobacter, Sphingopyxis, Rhodopseudomonas | 95.4 ± 4.0% removal | researchgate.net |

The metabolism of Fludioxonil leads to several transformation products. In animal systems, the primary metabolites result from the oxidation of the pyrrole ring and hydroxylation of the phenyl ring, which are then excreted as glucuronyl and sulfate (B86663) conjugates. nih.govwho.int Examination of rat urine revealed at least 20 different metabolites, each constituting a minor fraction of the initial dose. epa.gov

In a study on microbial degradation, twelve transformation products were tentatively identified. researchgate.net The detection of 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid (also known as CGA-192155) confirmed the decyanation and deamination of the molecule. researchgate.netfao.org Its subsequent conversion to 2,3-dihydroxybenzoic acid indicated defluorination. researchgate.net Another metabolite, CGA-339833, is formed through photolysis, hydroxylation, and the subsequent opening of the pyrrole ring. who.int

Identified Metabolites of Fludioxonil

| Metabolite Name/Code | Formation Pathway | Environmental Compartment | Reference(s) |

|---|---|---|---|

| Oxo-pyrrole metabolites | Oxidation of pyrrole ring | Animal systems | nih.govwho.int |

| Phenol metabolite | Hydroxylation of phenyl ring | Animal systems | nih.gov |

| 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid (CGA-192155) | Microbial degradation (decyanation, deamination) | Bioreactor, Field soil | regulations.govresearchgate.net |

| 2,3-dihydroxybenzoic acid | Microbial degradation (defluorination) | Bioreactor | researchgate.net |

| CGA-339833 | Photolysis, hydroxylation, ring opening | Soil, Water, Plants | who.int |

Based on a comprehensive review of available scientific and regulatory databases, the identifier EINECS 281-822-9 does not correspond to a recognized chemical substance. While the number follows the structural format of a European Inventory of Existing Commercial Chemical Substances (EINECS) number, it does not resolve to a specific compound in chemical registries.

Therefore, it is not possible to provide scientifically accurate information for the requested article sections on Environmental Fate, Transport, and Degradation Research for this specific identifier. Generating content for the specified outline would require data on biotransformation, environmental transport, and persistence, which is non-existent for a non-registered substance.

To fulfill the user's request, a valid and recognized chemical identifier, such as a correct EINECS or CAS (Chemical Abstracts Service) number, is required.

Advanced Analytical Methodologies for Einecs 281 822 9

Spectroscopic Techniques for Structural Elucidation and Quantification of EINECS 281-822-9

Spectroscopy is fundamental to the analysis of this compound, offering detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the distinct chemical environments of the protons result in a characteristic pattern of signals. For instance, protons of the 4-methylpiperazine ring typically appear as triplets for the N-CH₂ groups and a singlet for the N-CH₃ group. mdpi.com The aromatic protons on the nitrobenzamide and fluorophenyl rings exhibit complex splitting patterns (doublets, triplets, and multiplets) based on their positions and couplings with adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the carbons of the piperazine (B1678402) moiety. The presence of the electronegative fluorine atom and the nitro group significantly influences the chemical shifts of the nearby carbon atoms. Two-dimensional NMR techniques, such as NOESY, can be utilized to confirm the spatial arrangement of the molecule. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Functional Groups in this compound. This table is generated based on typical values for similar structural motifs found in related compounds.

| Functional Group | Nucleus | Predicted Chemical Shift (ppm) | Typical Multiplicity |

| Amide NH | ¹H | 8.5 - 11.0 | Singlet (broad) |

| Aromatic CH | ¹H | 6.8 - 8.5 | Doublet, Triplet, Multiplet |

| Piperazine N-CH₂ | ¹H | 2.5 - 3.5 | Triplet / Multiplet |

| Piperazine N-CH₃ | ¹H | 2.3 - 2.6 | Singlet |

| Amide C=O | ¹³C | 162 - 168 | - |

| Aromatic C-NO₂ | ¹³C | 145 - 155 | - |

| Aromatic C-F | ¹³C | 150 - 165 (JC-F ≈ 240-250 Hz) | - |

| Aromatic C | ¹³C | 110 - 140 | - |

| Piperazine C | ¹³C | 45 - 55 | - |

Mass Spectrometry (MS) Applications for this compound and its Derivatives

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of the compound's molecular formula (C₁₈H₁₉FN₄O₃). mdpi.comscielo.org.za

Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are frequently used. acs.orgscholaris.ca For example, ESI-TOF has been successfully used to identify related piperazine derivatives, yielding the protonated molecule [M+H]⁺. mdpi.commdpi.com

Tandem mass spectrometry (MS/MS) is employed for further structural confirmation. In this technique, the parent ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation, which breaks the molecule into characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to identify the compound and its derivatives, even in complex mixtures. scholaris.ca

Vibrational (FTIR, Raman) and Electronic (UV-Vis) Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound. The FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide group (around 1640-1680 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (NO₂), and vibrations associated with the aromatic rings and the C-F bond. mdpi.commdpi.com FT-Raman spectroscopy offers complementary information and is particularly useful for analyzing symmetric non-polar bonds. science.govresearchgate.net Often, these experimental spectra are compared with theoretical spectra generated through Density Functional Theory (DFT) calculations to aid in vibrational assignments. science.govuni-mysore.ac.in

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the molecule. The presence of conjugated aromatic systems and the nitro group gives rise to strong UV absorption. This property is heavily exploited in quantitative analysis, particularly as a detection method in High-Performance Liquid Chromatography (HPLC), where a detection wavelength around 214 nm is often used for related compounds. nih.govacs.org

Chromatographic Separation Techniques for this compound Analysis

Chromatography is the cornerstone for the separation and purification of this compound from synthesis reaction mixtures or for its quantification in analytical samples.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Due to its relatively high molecular weight, polarity, and potential for thermal degradation, High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of this compound. sigmaaldrich.com Gas Chromatography (GC) is generally less suitable unless the compound undergoes derivatization to increase its volatility and thermal stability. mdpi-res.com

HPLC method development focuses on optimizing the separation on a stationary phase, typically a reversed-phase column such as a C18. nih.govacs.org The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure good resolution and reasonable analysis time. nih.govacs.org Chiral HPLC, using polysaccharide-based chiral stationary phases, can also be employed for the separation of potential stereoisomers if applicable. mdpi.comresearchgate.net

Table 2: Example HPLC Parameters for Analysis of Related Piperazine Compounds. This table is based on published methods for structurally similar analytes. nih.govacs.org

| Parameter | Setting |

| System | Agilent 1200 RRL HPLC |

| Column | Waters Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.15% NH₄OH in Water; B: Acetonitrile (MeCN) |

| Gradient | 5-100% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 214 nm |

Advanced Hyphenated Techniques (GC-MS, LC-MS/MS) for Trace Analysis

For highly sensitive and selective analysis, especially at trace levels, chromatographic techniques are coupled with mass spectrometry. This "hyphenation" combines the separation power of chromatography with the detection power of MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose. An Ultra-High-Performance Liquid Chromatography (UHPLC) system can be used for faster separations with higher resolution, coupled to a sensitive mass spectrometer like a triple quadrupole or a high-resolution Orbitrap. scholaris.cacm-uj.krakow.pl This setup allows for the quantification of this compound in complex matrices by monitoring specific precursor-to-product ion transitions, a mode known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides exceptional specificity and minimizes interferences.

While less common, Gas Chromatography-Mass Spectrometry (GC-MS) could be applied for the analysis of this compound following a derivatization step. mdpi-res.comresearchgate.net Derivatization would be necessary to block the polar N-H group and increase the volatility of the analyte for passage through the GC column.

An article on the advanced analytical methodologies for the chemical compound this compound cannot be generated as requested.

Extensive searches for scientific literature regarding "this compound," which corresponds to the chemical name "Thiocyanic acid, compound with 3,3'-(butane-1,4-diylbis(oxy))bis(propylamine) (1:1)" (CAS number 84030-48-8), have yielded no specific research on the advanced analytical methodologies outlined in the request.

There is no available information in the public domain concerning:

Electrochemical methods for its detection and characterization.

The development of novel sensor technologies for its monitoring.

Specific quality assurance and quality control protocols for its analytical research.

The provided search results only contain general information, such as its listing in chemical inventories. Due to the lack of detailed, peer-reviewed research data on this specific compound, it is not possible to create a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Regulatory Science and Policy Research Pertaining to Einecs 281 822 9 and Similar Substances

Evolution and Implications of the European Inventory of Existing Commercial Chemical Substances (EINECS) for Chemical Stewardship

The European Inventory of Existing Commercial Chemical Substances (EINECS) was a foundational element of early European chemicals legislation. It was an inventory of substances that were reported to be on the market within the European Community between January 1, 1971, and September 18, 1981. The list contains over 100,000 entries and served a critical function: to distinguish "existing" chemicals, like EINECS 281-822-9, from "new" chemicals introduced to the market after 1981. researchgate.net

This distinction had profound implications for chemical stewardship. For many years, existing substances were subject to less stringent data and testing requirements compared to new substances. A significant feature of EINECS was the inclusion of complex substances, such as UVCBs, under a single entry. reachonline.eureachonline.eu This approach allowed for the cataloging of materials with variable compositions but also presented challenges for precise hazard identification and risk assessment. The inventory created a two-tiered system that was later addressed by more comprehensive legislation, but it formed the essential baseline for identifying "phase-in" substances that would require registration under the subsequent REACH regulation. cnrs.fr

The Role of Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation in Governing Research on EINECS Substances

The entry into force of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006 on June 1, 2007, marked a paradigm shift in EU chemical policy. wikipedia.org Described as the most complex legislation in the Union's history, REACH replaced approximately 40 previous directives and fundamentally overhauled the management of chemical risks. wikipedia.orgassp.org It applies to all chemical substances, including those used in industrial processes and everyday products. europa.eu

Under REACH, the distinction between "existing" EINECS substances and "new" substances was largely eliminated. The regulation established the principle of "no data, no market," placing the responsibility on manufacturers and importers to gather information on their substances and to manage any associated risks. europa.eubund.de This shift governs research on substances like this compound through its primary mechanisms:

Registration: Companies that manufacture or import a substance in quantities of one tonne or more per year must register it with the European Chemicals Agency (ECHA). europa.eueuropa.eu This involves submitting a technical dossier containing information on the substance's properties and hazards. cnrs.fr The level of detail required is tiered based on the annual tonnage, with higher volumes requiring more extensive data. cnrs.fr To reduce costs and animal testing, REACH mandates data sharing among companies registering the same substance through Substance Information Exchange Fora (SIEFs). cnrs.fr

Evaluation: ECHA and EU Member States evaluate the information submitted by companies to verify compliance with registration requirements and to clarify concerns about potential risks. iisd.org This can lead to requests for further information, compelling additional research and testing by the registrants. bund.de

Authorisation: This process aims to manage the risks from Substances of Very High Concern (SVHCs). wikipedia.org Once a substance is placed on the Authorisation List, companies must apply for permission for specific uses. bund.de The goal is to progressively replace these hazardous substances with safer alternatives. bund.de

Restriction: Restrictions are a tool to protect human health and the environment from unacceptable risks posed by chemicals. europa.eu They can limit or completely ban the manufacture, use, or placing on the market of a substance. bund.de

Methodologies for Risk Assessment and Management in Chemical Regulatory Frameworks

A cornerstone of regulations like REACH is the systematic assessment and management of chemical risks. Chemical risk assessment is a scientific, multi-step process designed to estimate the probability of adverse effects resulting from exposure to a substance. acs.orgacs.org The standard methodology involves four key stages. acs.orgacs.org

The Four Steps of Chemical Risk Assessment

| Step | Description | Key Questions |

| 1. Hazard Identification | Identifies the intrinsic properties of a substance that can cause adverse effects. acs.org | What kind of health or environmental problems can the chemical cause? |

| 2. Dose-Response Assessment | Characterizes the relationship between the dose of a substance and the incidence and severity of an adverse effect. acs.org | What is the relationship between the amount of exposure and the likelihood of harm? |

| 3. Exposure Assessment | Evaluates the pathways, magnitude, frequency, and duration of human and environmental exposure to the substance. acs.orghsa.ie | Who is exposed (workers, consumers, etc.)? How, how much, and for how long? |

| 4. Risk Characterization | Integrates information from the previous three steps to determine the overall risk, including uncertainties. acs.org | What is the estimated probability of the adverse effect occurring in a given population? |

For any substance registered under REACH at more than 10 tonnes per year, companies must conduct a formal Chemical Safety Assessment (CSA) and document it in a Chemical Safety Report (CSR). assp.org This assessment determines if the risks from the substance are adequately controlled during its manufacture and use. assp.org

Risk management is the subsequent process of selecting and implementing appropriate measures to control identified risks. acs.org This involves integrating the scientific findings of the risk assessment with broader economic, social, legal, and political considerations. acs.org The chosen risk management measures must be communicated throughout the supply chain, typically via Safety Data Sheets (SDSs), to ensure safe use. wikipedia.org

International Harmonization of Chemical Regulations and their Influence on Academic Research

Given the global nature of the chemical industry, significant efforts have been made to harmonize chemical regulations across different countries. wikipedia.org The most prominent initiative is the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS). ilo.org The GHS was developed over more than a decade to create a standardized, internationally comprehensible system for chemical hazard communication. ilo.org

The primary objectives of the GHS are to:

Enhance the protection of human health and the environment. ilo.org

Facilitate international trade in chemicals. ilo.org

Reduce the need for duplicative testing and evaluation of chemicals. ilo.org

Provide a recognized framework for countries without an existing regulatory system. ilo.org

The GHS establishes standardized criteria for classifying chemicals according to their physical, health, and environmental hazards and specifies the corresponding hazard communication elements, including labels with pictograms and standardized Safety Data Sheets (SDSs). ilo.orgacs.org The European Union has implemented the GHS through its Regulation on Classification, Labelling and Packaging (CLP), which complements REACH. wikipedia.orgnih.gov

This international harmonization has a significant influence on academic research. The standardization of hazard criteria and communication allows researchers globally to interpret and compare data from different sources with greater consistency. acs.org It promotes the use of internationally validated test methods, which increases the cross-border acceptance of research data and helps avoid unnecessary animal testing. wikipedia.org However, challenges to full harmonization remain, as the GHS allows for a "building block" approach, where countries can choose which hazard classes and categories to adopt, leading to some regulatory divergence. researchgate.netmdpi.com

Policy Analysis of Sustainable Chemistry Initiatives Affecting Legacy Chemicals like this compound

Legacy chemicals, such as those listed on EINECS, were often commercialized before the advent of modern, data-intensive regulatory frameworks. As a result, policies focused on sustainable and green chemistry are increasingly impacting their evaluation and market viability. Green chemistry is defined as the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. sofia-darmstadt.de

Several policy initiatives are driving the transition toward safer and more sustainable chemicals, directly affecting legacy substances:

The EU's Chemicals Strategy for Sustainability: As part of the European Green Deal, this strategy aims to increase the protection of citizens and the environment while boosting innovation in safe and sustainable chemicals. europa.eu Key actions include banning the most harmful chemicals from consumer products except for essential uses, phasing out entire classes of hazardous substances like per- and polyfluoroalkyl substances (PFAS), and simplifying assessment processes with a "one substance, one assessment" approach. europa.eu

Promotion of Substitution: A core principle of REACH is the substitution of hazardous substances with safer alternatives. worldpharmatoday.com The Authorisation and Restriction processes, in particular, create strong regulatory and market incentives for companies to move away from legacy chemicals of concern and invest in green chemistry innovation. wordpress.cominnovationnewsnetwork.com

Focus on Lifecycle and Circularity: Modern chemical policies increasingly consider the entire lifecycle of a substance. Sustainable chemistry initiatives support the development of chemicals that are not only safer in use but also designed for reuse and recycling. clientearth.org Legacy chemicals that pose barriers to a circular economy may face increased regulatory pressure.

These policies ensure that legacy chemicals like this compound are subjected to renewed scrutiny. They are either re-evaluated to ensure their risks are managed according to modern standards or are targeted for replacement by innovative, sustainable alternatives that have been designed with safety and environmental impact as primary considerations. saicm.orgnih.gov This policy landscape fosters a dynamic where the demand for green chemistry solutions provides the supply of safer alternatives to legacy chemicals. wordpress.com

Emerging Research Frontiers and Interdisciplinary Perspectives for Einecs 281 822 9

Integration of Cheminformatics and Machine Learning in Predicting EINECS 281-822-9 Behavior

The fields of cheminformatics and machine learning offer powerful tools for predicting the behavior of complex molecules like N-(p-Tolylsulfonyl)-N'-(3-(p-tolylsulfonyloxy)phenyl)urea, accelerating research and development. frontiersin.org By leveraging computational models, scientists can forecast physicochemical properties, biological activities, and potential applications without extensive laboratory experimentation.

Traditional machine learning approaches, such as Random Forest and Support Vector Machines (SVM), utilize molecular fingerprints and various 2D/3D descriptors as inputs to build predictive models. frontiersin.org For a compound like this compound, these models can predict its interaction with biological targets. For instance, molecular docking studies have already suggested a strong affinity for L-lactate dehydrogenase A (LDHA), which may be relevant to its efficiency in thermal applications.

Quantitative Structure-Activity Relationship (QSAR) models are particularly relevant. mdpi.com These models establish a mathematical correlation between the chemical structure and a specific activity. For this compound and its analogs, QSAR could be employed to predict toxicological profiles, environmental fate, or efficacy as a component in various materials. The EPA's Toxicity Forecaster (ToxCast) is an example of a large-scale program that uses high-throughput screening and computational methods to prioritize chemicals for further testing, a process applicable to this compound. habitablefuture.org

| Predictive Model Type | Potential Application for this compound | Key Data Inputs |

| QSAR | Predicting genotoxicity, environmental persistence. | Molecular descriptors (topological, constitutional), fingerprint data. |

| Molecular Docking | Identifying potential protein binding sites and mechanisms of action. | 3D structure of the compound, protein target structures. |

| Machine Learning (e.g., CNN) | Improving prediction of binding poses and interaction energies. | 3D images of protein-ligand complexes. frontiersin.org |

| Toxicity Prediction (e.g., ToxCast) | Prioritizing for further toxicological evaluation. | High-throughput screening data, structural alerts. habitablefuture.org |

Advanced Materials Science Applications Utilizing this compound as a Precursor or Component

The dual functionality of N-(p-Tolylsulfonyl)-N'-(3-(p-tolylsulfonyloxy)phenyl)urea, with its sulfonate ester and urea (B33335) groups, makes it an intriguing candidate for advanced materials science. smolecule.com While its primary established use is as a color developer in thermal paper, its structural motifs suggest potential in other areas. pharmaffiliates.comepa.gov

The tosyl group is well-known in organic synthesis as a stable and effective protecting group, which also enhances the reactivity of the molecule for various applications. This suggests that this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The urea linkage can participate in hydrogen bonding, a key interaction for creating self-assembling materials and supramolecular structures.

Furthermore, its use as a developer in thermal paper indicates that it facilitates electron transfer, a property that could be harnessed in the development of electronic materials. Research into different polymorphic forms of the compound, such as the beta-form, has been conducted to optimize its performance and stability in thermal recording materials, indicating that its solid-state properties are of significant interest. google.com

| Potential Material Application | Relevant Chemical Feature | Research Direction |

| Specialty Polymers | Urea and sulfonyl groups | Use as a monomer or cross-linker to create polymers with specific thermal or mechanical properties. |

| Supramolecular Assemblies | Hydrogen-bonding urea moiety | Development of self-healing materials or gels based on non-covalent interactions. |

| Organic Electronics | Electron-transfer capabilities | Investigation as a component in organic semiconductors or charge-transfer complexes. |

| Functional Coatings | Stability of the tosyl group | Creation of stable, functional coatings for various substrates. |

Cross-Disciplinary Research at the Interface of Environmental Science and Analytical Chemistry for this compound

As a component in consumer products like thermal paper, understanding the environmental fate and detection of N-(p-Tolylsulfonyl)-N'-(3-(p-tolylsulfonyloxy)phenyl)urea is crucial. epa.gov This necessitates a cross-disciplinary approach combining environmental science and analytical chemistry.

The compound is identified as an alternative to Bisphenol A (BPA) in thermal paper. epa.gov The U.S. Environmental Protection Agency (EPA) has evaluated such alternatives, highlighting the need to assess their environmental and health profiles. epa.gov Analytical methods are essential for monitoring the presence of this compound and its potential degradation products in various environmental matrices, such as wastewater, soil, and recycled paper products.

Given that p-toluenesulfonates can be considered genotoxic impurities in pharmaceutical ingredients, highly sensitive and accurate quantification methods are paramount. smolecule.com Techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) would be suitable for detecting trace amounts of this compound and related substances. Research in this area would focus on developing and validating such analytical methods for environmental samples.

Unresolved Scientific Questions and Methodological Gaps in this compound Research

Despite its commercial use, several scientific questions and methodological gaps remain in the research of N-(p-Tolylsulfonyl)-N'-(3-(p-tolylsulfonyloxy)phenyl)urea.

A primary unresolved question is its complete toxicological profile. While the EPA has conducted initial hazard evaluations, a comprehensive understanding of its long-term effects and the mechanisms of any potential toxicity is lacking. epa.gov There is a gap in publicly available data regarding its metabolic fate in different organisms and its potential for bioaccumulation.

Methodologically, there is a need for standardized analytical protocols for its detection in complex consumer and environmental samples. While it is used in thermal paper, its leachability from these products under various conditions (e.g., heat, moisture) is not well-documented in the public domain.

Furthermore, the full scope of its potential applications in materials science is largely unexplored. Systematic studies are needed to correlate its molecular structure and its different polymorphic forms with material properties. google.com Investigating its utility as a building block in organic synthesis beyond its current role could reveal novel applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.